molecular formula C7H13ClN2O B1404041 Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 1628557-06-1

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Cat. No. B1404041
M. Wt: 176.64 g/mol
InChI Key: HNXDSXZRXCCQED-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a bioactive metabolite. It was structurally elucidated as pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) based on FT-IR, NMR and LC–MS analysis .


Synthesis Analysis

The compound was produced by a marine bacterium, Staphylococcus sp. strain MB30 . The culture conditions of the strain were optimized to enhance the yield of the antimicrobial compound. The compound was purified using silica gel column chromatography and high performance liquid chromatography .


Molecular Structure Analysis

The mass spectrum analysis showed it has a molecular weight of 154 Da with a molecular formula of C7H10O2N2 .

Scientific Research Applications

Synthesis of Lactam and Ketone Precursors

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride plays a role in the synthesis of lactams and ketone precursors, which are important for creating octahydropyrrolo- and octahydro-2H-pyrido[1,2-a]pyrazines. This process involves the construction of the piperazine ring and subsequent reactions like alkylation, Dieckmann cyclization, and acidic demethoxycarbonylation (Branden, Compernolle, & Hoornaert, 1992).

Domino Approach in Chemical Synthesis

The compound is utilized in a domino Michael/intramolecular nucleophilic substitution pathway, demonstrating flexibility in the synthesis of biologically relevant 3,4-dihydropyrrolo[1,2-a]pyrazines. This process involves the use of vinyl selenones and amidic functions, showcasing versatility in chemical synthesis (Palomba et al., 2018).

Development of Vascular Smooth Muscle Relaxants and Antihypertensive Agents

It has been involved in the synthesis of compounds tested for their ability to relax aortic smooth muscle and antihypertensive activity. This highlights its potential application in developing new medicinal compounds (Abou-Gharbia et al., 1984).

Preparation of Dihydropyrrolo[1,2-a]Pyrazin-1-One

The compound is key in the preparation of unreported 1H-3,4-dihydropyrrolo-[1,2-a]pyrazin-1-one, using a process involving monoesterification, bromine displacement, cyclization, and amidation. This process highlights its significance in creating new chemical entities (Guo et al., 2011).

Synthesis of Octahydropyrrolo[1,2-a]pyrazines

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is used in the new routes for synthesizing octahydropyrrolo[1,2-a]pyrazines, a structural fragment of several drugs. The synthesis involves the hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazines under specific conditions (Likhosherstov, Peresada, & Skoldinov, 1993).

Safety And Hazards

The compound was non-hemolytic and showed high antioxidant activity . The antioxidant activity may increase the efficacy and safety of the molecule in drug development .

Future Directions

The compound produced by Bacillus tequilensis MSI45 could have potent antimicrobial and antioxidant activity against S. aureus infection . This suggests potential future directions in the development of new antimicrobial agents.

properties

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXDSXZRXCCQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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